

Cilomilast Profile and Experimental Data

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Compound Focus: Lirimilast

CAS No.: 329306-27-6

Cat. No.: S533279

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The table below summarizes key information on cilomilast's potency, mechanism, and development status:

Aspect	Details for Cilomilast
Primary Target	Phosphodiesterase-4 (PDE4) enzyme family [1] [2].
Key Mechanism	Selective inhibition of PDE4, increasing intracellular cyclic AMP (cAMP) levels, leading to anti-inflammatory and immunomodulatory effects [1] [3] [2].
Isoform Selectivity	Approximately 10-fold more selective for PDE4D over PDE4B [1] [2]. This selectivity is attributed to an extra hydrogen bond formed with Gln369 in the PDE4D catalytic site [1].
Development Status	Investigation for COPD was terminated; the drug was never marketed in the US or elsewhere [4] [2].
Reported Adverse Effects	Gastrointestinal disturbances (e.g., diarrhea, nausea, abdominal pain) were the most common dose-limiting side effects [4].

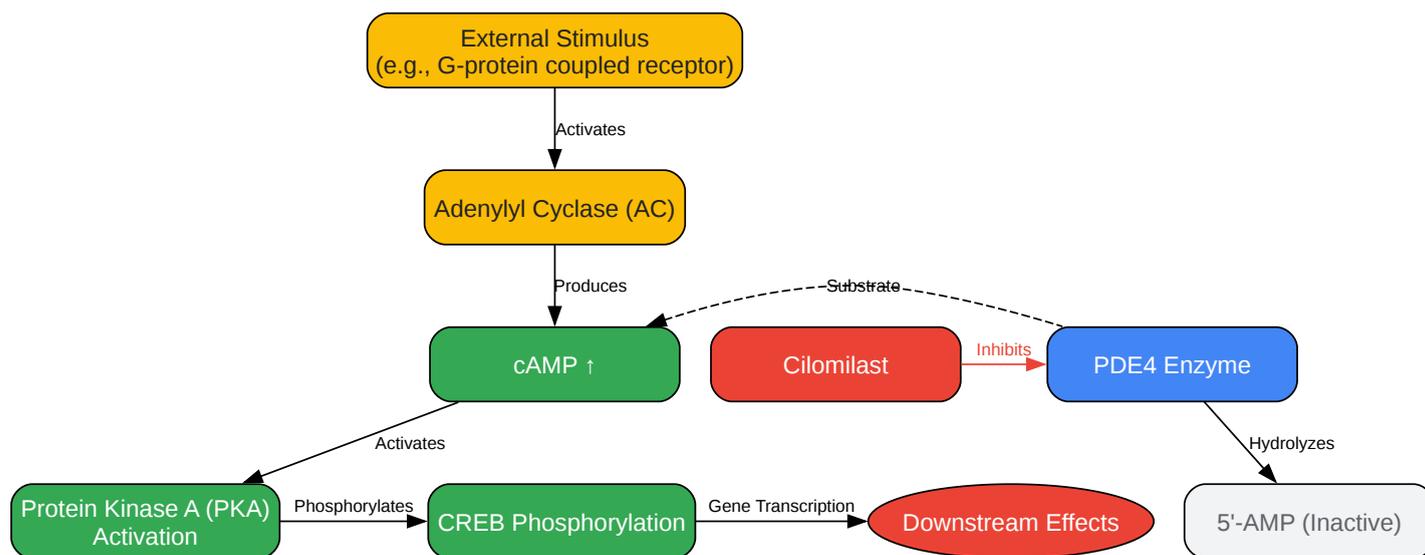
Detailed Experimental Protocols

The key experiments that defined cilomilast's properties are rooted in structural and enzymatic studies.

- **Experimental Objective:** To determine the binding affinity, selectivity, and inhibitory potency (e.g., IC50) of cilomilast against different PDE4 isoforms (PDE4A, B, C, D) [1].
- **Methodology Summary:**
 - **Protein Crystallography:** The catalytic domains of human PDE4B and PDE4D were expressed, purified, and crystallized. The crystal structure of these domains in complex with cilomilast was solved [1].
 - **Structural Analysis:** The resolved structures were analyzed to visualize the interaction between cilomilast and amino acid residues within the enzyme's hydrophobic binding pocket. A key finding was that the oxygen atoms of cilomilast's cyclopentyloxy and methoxy groups form **two hydrogen bonds with Gln369** in PDE4D, compared to only one hydrogen bond with the corresponding Gln443 in PDE4B. This difference in binding interactions explains the higher selectivity for PDE4D [1].
 - **Enzymatic Assays:** In vitro enzymatic assays are used to quantify inhibitory potency. These typically involve incubating recombinant PDE4 isoforms with a substrate (cAMP) and varying concentrations of cilomilast. The rate of cAMP hydrolysis is measured, and data is fitted to a model to calculate the half-maximal inhibitory concentration (IC50) [1].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the core mechanism of action shared by PDE4 inhibitors like cilomilast, centered on the cAMP signaling pathway:



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This pathway highlights how cilomilast exerts its effects by increasing cAMP levels, which in turn modulates inflammation and immune cell activity [5] [6] [7].

Interpretation and Next Steps for Your Research

The absence of data on "**lirimilast**" suggests a potential discrepancy. To proceed with your comparison guide, I recommend you:

- **Verify the Compound Name:** The intended comparator might be **roflumilast**, a well-known PDE4 inhibitor approved for severe COPD. A comparison between cilomilast and roflumilast is a common and relevant topic in the literature [1] [8] [4].
- **Search Specialized Databases:** Use dedicated pharmaceutical and patent databases with the corrected name to find detailed preclinical data on binding affinity (Kd), inhibitory concentration (IC50), and efficacy in disease models.

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References

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